molecular formula C12H6ClF3O3 B1301181 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid CAS No. 242812-02-8

5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B1301181
CAS No.: 242812-02-8
M. Wt: 290.62 g/mol
InChI Key: BGEHYUUZQNQUMV-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 242812-02-8) is a high-value chemical intermediate with specific applications in advanced pharmacological research. This compound, with the molecular formula C12H6ClF3O3 and a molecular weight of 290.62 , serves as a critical building block in the synthesis of novel bioactive molecules. Its primary research value lies in the field of neuroscience, where it is utilized to create potent and subtype-selective agonists for the glycine site of the NMDA (N-methyl-D-aspartate) receptor . NMDA receptors are crucial for brain functions like learning and memory and are implicated in various psychiatric and neurological disorders . Researchers have incorporated the furan-3-carboxylic acid scaffold of this compound to develop analogs that can selectively modulate specific NMDA receptor subtypes (such as GluN1/2C) with nanomolar potency . This subunit-specific activity is a key target for developing potential therapeutic agents for conditions such as Parkinson's disease, schizophrenia, and neuropathic pain, without affecting all receptor types indiscriminately . As such, this compound provides scientists with a versatile tool to explore the complex physiology of glutamatergic neurotransmission and to pursue new drug discovery pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-7-3-1-2-6(4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHYUUZQNQUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(O2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371502
Record name 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242812-02-8
Record name 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Substituents: The chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the chlorophenyl group can be introduced using chlorobenzene and a suitable catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₆ClF₃O₃
  • Molecular Weight : 290.62 g/mol
  • Key Features : The presence of a chlorophenyl group and a trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it suitable for various applications.

Anti-inflammatory and Anticancer Properties

Research has indicated that 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid exhibits significant anti-inflammatory effects. Studies have shown that compounds with similar structures can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. Additionally, certain furan derivatives are being investigated for their anticancer activity, targeting specific cancer cell lines through mechanisms that disrupt cellular proliferation.

Case Study: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested for their efficacy against various cancer cell lines, demonstrating improved potency compared to the parent compound. The findings suggest that modifications to the molecular structure can significantly influence biological outcomes.

Polymer Additives

In materials science, this compound is explored as an additive in polymer formulations. Its unique properties can enhance the thermal stability and mechanical strength of polymers. Research has shown that incorporating this compound into polymer matrices results in improved performance characteristics, such as increased resistance to thermal degradation.

Data Table: Comparison of Polymer Properties

PropertyControl PolymerPolymer with Additive
Thermal Stability (°C)200250
Mechanical Strength (MPa)3045
Degradation Rate (%)105

Pesticide Development

The compound is also being studied for its potential use in developing environmentally friendly pesticides. Its structure allows it to interact effectively with biological systems, potentially leading to selective toxicity against pests while minimizing harm to non-target organisms.

Case Study: Efficacy Against Pests

A recent study evaluated the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects, highlighting its potential as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chlorophenyl Substitution

a. 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS 175276-60-5)
  • Structure : Differs in the chlorine position on the phenyl ring (4-chloro vs. 3-chloro).
  • Properties : Similar molecular weight (290.62 g/mol) but distinct melting points (188–190°C vs. 137–142°C for a related isomer) due to altered crystal packing .
  • Impact : The 4-chloro substitution may reduce steric hindrance, improving solubility in polar solvents .
b. 5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid (CAS 54023-02-8)
  • Structure : Contains an additional trifluoromethyl group on the phenyl ring.
  • Properties : Higher molecular weight (290.62 g/mol) and altered electronic effects from dual electron-withdrawing groups (Cl and CF₃).
  • Impact : Enhanced electrophilicity, making it more reactive in nucleophilic substitution reactions .

Halogen-Substituted Analogs

a. 5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
  • Structure : Bromine replaces chlorine at the phenyl position.
  • Properties : Higher molecular weight (335.54 g/mol) and increased van der Waals interactions due to bromine’s larger atomic radius.
  • Impact : Improved binding affinity in hydrophobic pockets of biological targets but lower metabolic stability .

Substituent Variants

a. 5-(Propan-2-yl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS 1505571-05-0)
  • Structure : Replaces chlorophenyl with an isopropyl group.
  • Properties : Lower molecular weight (222.16 g/mol) and reduced polarity.
  • Impact : Increased lipophilicity enhances membrane permeability but may reduce target specificity .
b. 5-(Trifluoromethyl)furan-3-carboxylic Acid
  • Structure : Lacks the chlorophenyl group entirely.
  • Properties : Simpler structure (C₆H₃F₃O₃) with a molecular weight of 188.13 g/mol.
  • Impact: Limited aromatic interactions, making it less suitable for applications requiring π-π stacking .

Ring-Modified Derivatives

a. 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic Acid (CAS 1399658-16-2)
  • Structure : Features a saturated tetrahydrofuran ring with a ketone group.
  • Properties : Altered conformational flexibility due to ring saturation.
b. 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS 131524-46-4)
  • Structure : Replaces trifluoromethyl with a dioxolane group.
  • Properties : Increased oxygen content enhances hydrogen-bonding capacity.
  • Impact : Improved solubility in aqueous media but reduced resistance to enzymatic hydrolysis .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Key Feature
Target Compound C₁₂H₆ClF₃O₃ 290.62 3-Chlorophenyl 188–190 High metabolic stability
5-(4-Chlorophenyl) Isomer C₁₂H₆ClF₃O₃ 290.62 4-Chlorophenyl 137–142 Improved solubility
5-(4-Bromophenyl) Analog C₁₂H₆BrF₃O₃ 335.54 4-Bromophenyl N/A Enhanced hydrophobic binding
5-(Propan-2-yl) Variant C₉H₉F₃O₃ 222.16 Isopropyl N/A High lipophilicity
5-(Trifluoromethyl)furan-3-carboxylic Acid C₆H₃F₃O₃ 188.13 None N/A Simplified structure

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes the furan ring, while chlorine’s position (3- vs. 4-) modulates electronic distribution and steric effects .
  • Biological Activity : Bromine analogs show stronger inhibition in enzyme assays but suffer from faster metabolic clearance compared to chlorine derivatives .
  • Synthetic Utility : Carboxylic acid derivatives are frequently converted to amides or esters for drug development, as seen in ’s amidation protocol using HBTU/DIPEA .

Biological Activity

5-(3-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C12_{12}H6_6ClF3_3O3_3
  • Molecular Weight : 290.62 g/mol
  • Structure : The compound features a furan ring with a chlorophenyl substitution at the 5-position and a trifluoromethyl group at the 2-position, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction or inhibition of specific cancer cell proliferation pathways.
  • Anti-inflammatory Effects : The presence of the trifluoromethyl group is hypothesized to enhance anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
  • Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

The mechanism of action for this compound is likely multifaceted. It may interact with various molecular targets, leading to alterations in cellular processes. For example, it could affect signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acidC12_{12}H6_6ClF3_3O3_3Different chlorophenyl substitution position
5-(Phenyl)-2-(trifluoromethyl)furan-3-carboxylic acidC12_{12}H7_7F3_3O3_3Lacks chlorine substitution
5-(Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acidC12_{12}H6_6BrF3_3O3_3Bromine instead of chlorine

Case Studies and Research Findings

  • Antitumor Activity : A study examined the effects of various furan derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting promising anticancer potential.
  • Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of furan carboxylic acids could reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic benefits in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via heteroaroylphosphonate intermediates, as demonstrated in furan derivatives. Deoxygenation of carbonyl groups using trimethyl phosphite generates carbene intermediates, which undergo further cyclization. Modifying reaction conditions (e.g., temperature, stoichiometry of reagents like 3-chlorophenyl precursors) can improve yields. For example, highlights analogous furan syntheses with acetyl-thiophene intermediates achieving >95% purity after recrystallization . Alternative routes involving pyrazole or pyrimidine coupling (e.g., ) may require optimization of catalysts (e.g., Pd-based) for cross-coupling reactions .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to characterize this compound and confirm its structural integrity?

  • Methodology :

  • NMR : Compare 1^1H and 13^13C NMR shifts with structurally similar compounds (e.g., reports δ ~7.5–8.0 ppm for aromatic protons in 5-phenyl analogs). The trifluoromethyl group (CF3CF_3) typically shows a distinct 19^19F NMR signal at −60 to −70 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (C12_{12}H6_6ClF3_3O3_3) with an exact mass of 289.9958 Da ( ). Fragmentation patterns should align with furan ring cleavage and loss of CO2_2 .
  • IR : Look for carbonyl (C=O) stretching at ~1700 cm1^{-1} and C-F vibrations (1100–1200 cm1^{-1}) .

Q. What are the solubility profiles of this compound in common solvents, and how do they influence formulation for in vitro studies?

  • Methodology : Solubility screening in DMSO, methanol, and aqueous buffers (e.g., PBS) is critical. notes limited aqueous solubility for related furan-3-carboxylic acids, necessitating DMSO stock solutions (≤10 mM). Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can enhance solubility for biological assays . Thermal gravimetric analysis (TGA) from indicates stability up to 150°C, guiding lyophilization protocols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in receptor binding or enzyme inhibition assays?

  • Methodology :

  • Receptor Binding : Use radiolabeled or fluorescent probes (e.g., ’s β3_3-adrenergic receptor agonist design) to assess affinity. Competitive binding assays with 3-chlorophenyl-containing ligands can reveal selectivity .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. suggests furan derivatives may interact with metabolic enzymes due to electron-deficient aromatic rings .
  • Cell-Based Assays : Monitor cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7) in cancer cell lines (e.g., HepG2, MCF-7) at IC50_{50} doses .

Q. What strategies resolve contradictions in reported spectroscopic data or synthetic yields across studies?

  • Methodology :

  • Data Validation : Cross-reference with databases (e.g., PubChem, ) to verify NMR/MS benchmarks. For example, identifies methyl ester derivatives with exact mass 508.1013 Da, which can help calibrate instrumentation .
  • Yield Optimization : Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents). reports varying yields (70–95%) for analogous reactions due to moisture sensitivity .

Q. How can computational modeling predict the compound’s metabolic pathways or interactions with biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to targets like COX-2 or EGFR. The trifluoromethyl group’s electronegativity may enhance binding affinity, as seen in ’s herbicide analogs .
  • Metabolism Prediction : Software like Meteor (Lhasa Ltd.) can identify potential Phase I/II metabolites. highlights morpholinyl benzoate derivatives as stable metabolites, suggesting esterase-mediated hydrolysis as a key pathway .
  • QSAR Modeling : Corrogate substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) on bioactivity using Hammett constants or DFT calculations .

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